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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188 Get Quote

These application notes provide a detailed overview of the cryo-electron microscopy (cryo-EM)

structure of the G protein-coupled receptor 61 (GPR61) in complex with a small-molecule

inverse agonist. This document is intended for researchers, scientists, and drug development

professionals interested in the structural biology and pharmacology of orphan GPCRs.

Introduction
G protein-coupled receptor 61 (GPR61) is an orphan GPCR that is primarily expressed in the

brain and is associated with the regulation of appetite and body weight.[1][2] It exhibits

constitutive activity through the G(s)-alpha/cAMP signaling pathway.[3][4] The lack of known

endogenous ligands and structural information has historically hindered drug discovery efforts

targeting GPR61.[2][5]

Recent breakthroughs have led to the determination of the cryo-EM structure of GPR61 in both

its active state, complexed with a G protein, and its inactive state, bound to a potent and

selective small-molecule inverse agonist.[2][5] These structures provide critical insights into the

allosteric mechanism of inverse agonism and offer a structural framework for the rational

design of novel therapeutics for metabolic disorders such as cachexia and obesity.[1][2][5]

Quantitative Data Summary
The following tables summarize the key quantitative data from the structural and functional

characterization of GPR61 and its inverse agonist.
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Table 1: Inverse Agonist Activity

Compound Target Assay Type IC50 (nM)

Compound 1 GPR61
cAMP functional

assay
10[6]

Compound 1 GPR61
cAMP functional

assay
11[7]

Table 2: Cryo-EM Data Collection and Refinement Statistics

Structure PDB ID EMDB ID Resolution (Å)

GPR61-Gs complex

(active state)
8TB6 EMD-41144 2.8

GPR61-inverse

agonist (inactive state)
8TB7 EMD-41145 2.94[2]

Signaling Pathway and Mechanism of Action
GPR61 is constitutively active, meaning it signals without the need for an agonist. It couples to

the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases

intracellular cyclic AMP (cAMP) levels.[3][6]

The identified inverse agonist, a tertiary sulfonamide compound, binds to a novel intracellular

allosteric pocket on GPR61.[1][6] This binding site overlaps with the binding site for the Gαs

protein. By occupying this pocket, the inverse agonist acts as a wedge, remodeling the flanking

helices of the receptor. This conformational change disrupts the Gαs-binding pocket,

preventing G protein coupling and thereby inhibiting the constitutive signaling of the receptor.[6]
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Figure 1. GPR61 constitutive signaling pathway and inhibition by an inverse agonist.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

the structural determination of GPR61.[2][5][6]

Protein Expression and Purification
a. GPR61 Construct for Active-State Complex:

A construct of human GPR61 is fused to a dominant-negative G alpha S/I N18 chimera.[8]

The complex is co-expressed with Gβ1 and Gγ2 subunits in insect cells (e.g., Sf9) using a

baculovirus expression system.

A single-chain Fv16 (scFv16) is co-expressed to stabilize the complex.[8]

b. GPR61 Construct for Inactive-State Complex:

To stabilize the inactive state and increase particle size for cryo-EM, a GPR61-ICL3-BRIL

chimera is generated.[9] BRIL (apocytochrome b562a) is inserted into the third intracellular
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loop (ICL3) of GPR61.

The construct is expressed in insect cells.

c. Purification Protocol:

Cell membranes are solubilized in a detergent-containing buffer (e.g., Lauryl Maltose

Neopentyl Glycol - LMNG).

The protein complex is purified using affinity chromatography (e.g., anti-FLAG M2 affinity

resin).

The affinity tag is removed by enzymatic cleavage (e.g., 3C protease).

Size-exclusion chromatography is performed to obtain a homogenous sample.

Cryo-EM Sample Preparation and Data Collection
The purified GPR61 complex (either active or inactive state) is concentrated to an

appropriate concentration (e.g., 5-10 mg/mL).

For the inactive state, the complex is incubated with the inverse agonist.

The sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh

gold grids).

Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot

Mark IV).

Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios)

equipped with a direct electron detector (e.g., Gatan K3).

Image Processing and 3D Reconstruction
Raw movie frames are motion-corrected and dose-weighted.

Contrast transfer function (CTF) parameters are estimated.

Particles are automatically picked from the micrographs.
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Several rounds of 2D classification are performed to remove junk particles and select for

well-defined particle classes.

An initial 3D model is generated.

3D classification and refinement are carried out to improve the resolution and quality of the

final 3D reconstruction.

Post-processing, including sharpening, is applied to the final map.

Functional Assays
cAMP Assay:

Cells overexpressing GPR61 (e.g., HEK293 cells) are plated in a multi-well plate.

Cells are incubated with varying concentrations of the inverse agonist.

Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF-based

cAMP assay).

IC50 values are determined by fitting the dose-response data to a four-parameter logistic

equation.

Experimental Workflow Diagram
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Figure 2. General experimental workflow for determining the cryo-EM structure of GPR61.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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